

2-Chloro-3-ethylphenol chemical properties and structure

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Compound of Interest

Compound Name: 2-Chloro-3-ethylphenol

Cat. No.: B12522256

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An In-depth Technical Guide to 2-Chloro-3-ethylphenol

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-3-ethylphenol**, a substituted phenolic compound with significant utility in specialized areas of biomedical research. This document delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthesis, chemical reactivity, and key applications, with a particular focus on its role as a modulator of intracellular calcium channels. Safety protocols, handling procedures, and detailed experimental methodologies are also provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.

Introduction

2-Chloro-3-ethylphenol is an aromatic organic compound belonging to the family of halogenated phenols. While not as commercially prevalent as some other chlorinated phenols, it has carved out a crucial niche in the scientific community. Its specific substitution pattern—a chlorine atom and an ethyl group positioned ortho and meta, respectively, to a hydroxyl group—confers a unique set of electronic and steric properties. These characteristics are central to its biological activity, most notably its function as an antagonist of the ryanodine receptor, a critical intracellular calcium release channel. This activity has established **2-Chloro-3-ethylphenol** as an invaluable pharmacological tool for investigating calcium signaling

pathways and as a diagnostic reagent for conditions such as malignant hyperthermia. This guide aims to consolidate the available technical information on this compound, providing a holistic resource for professionals in the field.

Chemical Identity and Structure

The precise arrangement of substituents on the phenol ring is fundamental to the molecule's reactivity and biological interactions.

Identifiers

Identifier	Value
IUPAC Name	2-Chloro-3-ethylphenol
CAS Number	Information not readily available
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol [1]
InChI Key	Specific to this isomer
SMILES	<chem>CCC1=CC=CC(O)=C1Cl</chem>

Note: The CAS Number for the **2-chloro-3-ethylphenol** isomer is not as commonly cited as its isomers, such as 4-chloro-3-ethylphenol (CAS 14143-32-9). Researchers should exercise caution to ensure they are sourcing the correct isomer.

Chemical Structure

The structure of **2-Chloro-3-ethylphenol** consists of a benzene ring functionalized with a hydroxyl (-OH) group, a chlorine (-Cl) atom, and an ethyl (-CH₂CH₃) group.

Caption: Chemical structure of **2-Chloro-3-ethylphenol**.

Physicochemical Properties

The physical and chemical properties of **2-Chloro-3-ethylphenol** are dictated by the interplay of its functional groups. The hydroxyl group allows for hydrogen bonding, while the chloro and ethyl groups contribute to its lipophilicity.

Property	Value	Source
Molecular Weight	156.61 g/mol	[1]
Form	Solid or low melting solid	[2]
Melting Point	45-50 °C (for 4-chloro-3-ethylphenol isomer)	[2]
Boiling Point	70°C to 80°C at 0.2 Torr (for 4-chloro-3-ethylphenol isomer)	[3]
Flash Point	113 °C (closed cup) (for 4-chloro-3-ethylphenol isomer)	[2][3]
Solubility	Poorly soluble in water	[4]
XLogP3	3.5 (for 4-chloro-3-ethylphenol isomer)	[1]

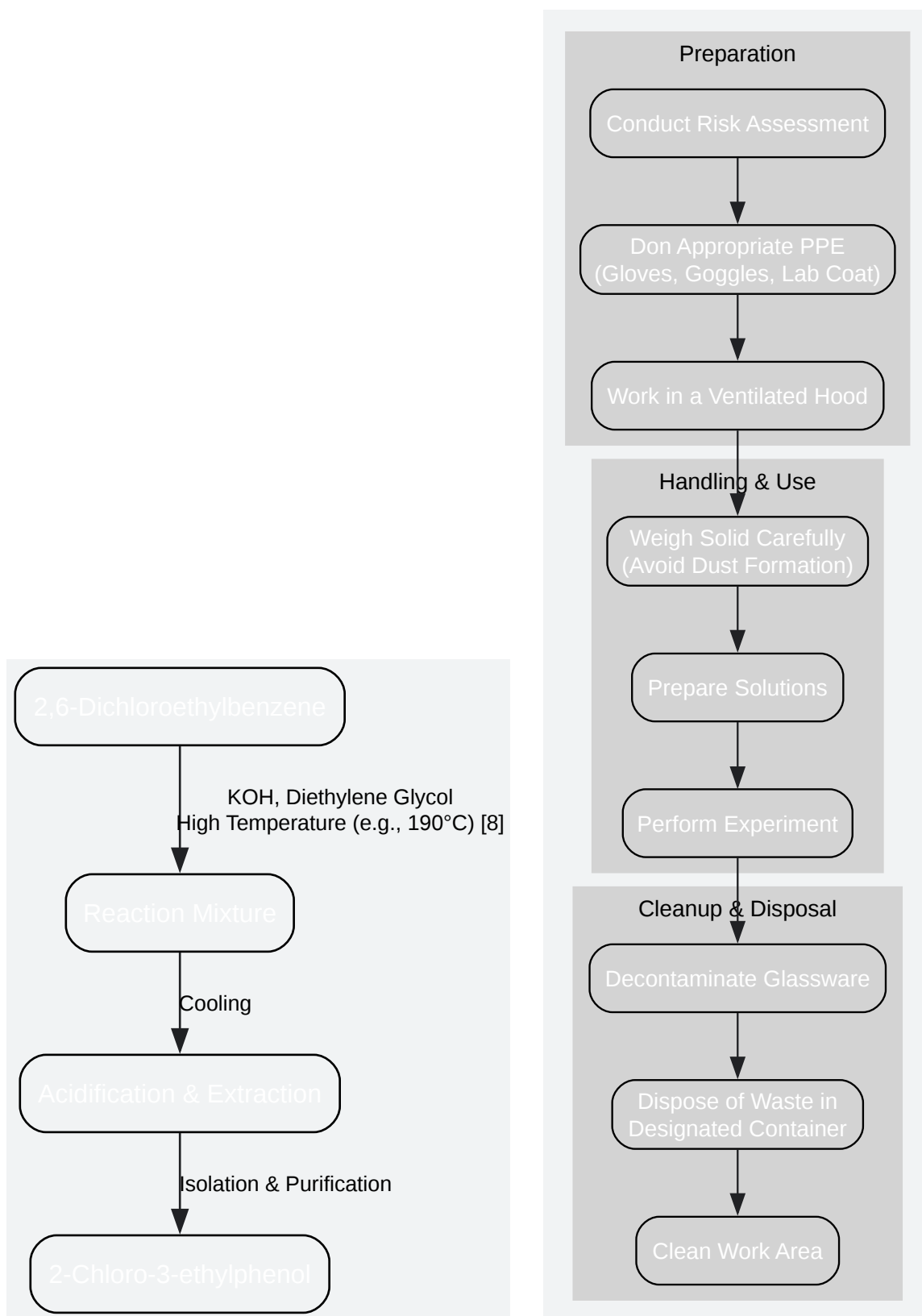
Note: Experimental data for the specific **2-Chloro-3-ethylphenol** isomer is limited in public databases. The data for the closely related 4-Chloro-3-ethylphenol isomer is provided for reference and is expected to be similar.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-alkyl-3-chlorophenols can be achieved through several routes. One established method involves the hydrolysis of 2,6-dichloroalkylbenzenes. This process typically requires high temperatures and the presence of a strong base.

A general synthetic approach is outlined below:



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Caption: Standard laboratory safety workflow for handling halogenated phenols.

Protocol: In Vitro Contracture Test (IVCT) Application

This protocol is a representative, self-validating system for assessing muscle sensitivity to **2-Chloro-3-ethylphenol**, mirroring its use in MH diagnosis.

Objective: To determine the contracture response of isolated skeletal muscle fibers to cumulative doses of **2-Chloro-3-ethylphenol**.

Materials:

- Skeletal muscle biopsy specimen.
- Krebs-Ringer solution, pre-gassed with 95% O₂ / 5% CO₂.
- Stock solution of **2-Chloro-3-ethylphenol** (e.g., 100 mM in DMSO).
- Force transducer and data acquisition system.
- Temperature-controlled tissue bath (37°C).

Methodology:

- Muscle Preparation:
 - Under a dissecting microscope, carefully isolate a muscle fiber bundle from the biopsy specimen.
 - Securely mount the fiber bundle between a fixed point and a sensitive force transducer in the tissue bath containing oxygenated Krebs-Ringer solution.
 - Allow the muscle to equilibrate for at least 30 minutes, maintaining a stable baseline tension. The stability of this baseline is the first validation checkpoint.
- Cumulative Dosing:
 - Introduce **2-Chloro-3-ethylphenol** to the bath in a cumulative fashion. Start with a low concentration (e.g., 10 µM).
 - Record the force of contraction for 5 minutes or until a stable plateau is reached.

- Incrementally increase the concentration (e.g., to 25 μ M, 50 μ M, 75 μ M, 100 μ M), allowing for a stable response at each concentration. This dose-response relationship provides an internal validation of the biological effect.
- Data Analysis:
 - Measure the peak contracture force at each concentration relative to the initial baseline.
 - Plot the contracture force as a function of the **2-Chloro-3-ethylphenol** concentration to generate a dose-response curve.
 - Determine the EC₅₀ (the concentration that produces 50% of the maximal contracture) for the muscle sample.
- Positive Control Validation:
 - In a parallel experiment, or after a washout period, expose a muscle fiber from the same specimen to a known MH-triggering agent like caffeine or halothane. A positive response to this control validates the viability and responsiveness of the muscle preparation.

Conclusion

2-Chloro-3-ethylphenol, though a specific and less common chemical entity, holds significant value for the scientific community. Its role as a modulator of ryanodine receptors provides a powerful means to investigate the complex dynamics of intracellular calcium signaling. Its application as a diagnostic tool for malignant hyperthermia underscores its importance in a clinical research context. A comprehensive understanding of its chemical properties, biological activities, and safety requirements, as detailed in this guide, is essential for its responsible and effective use in advancing research and drug development.

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